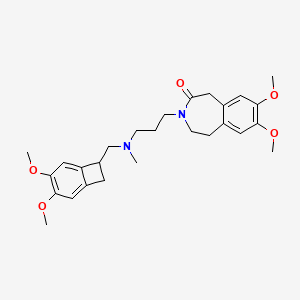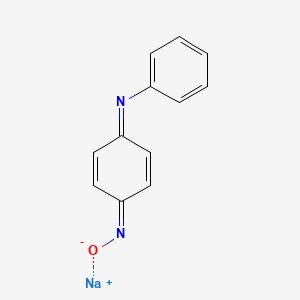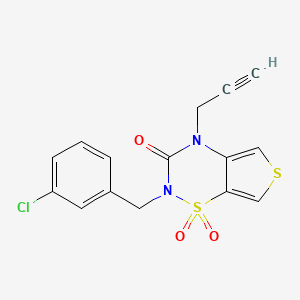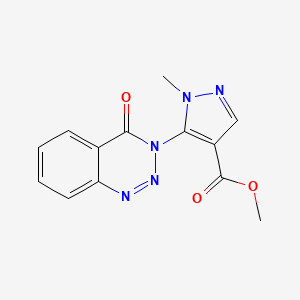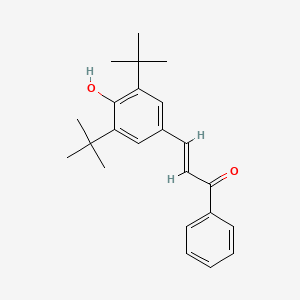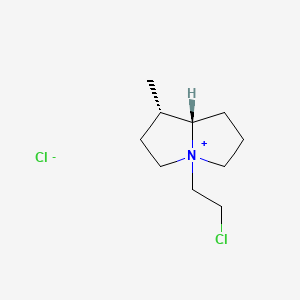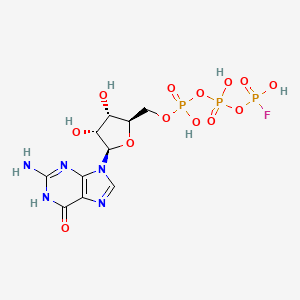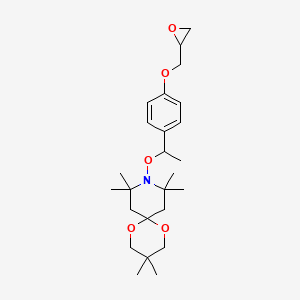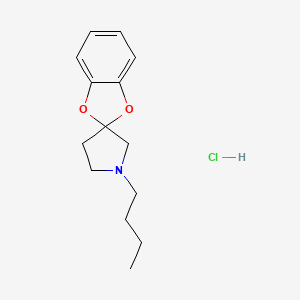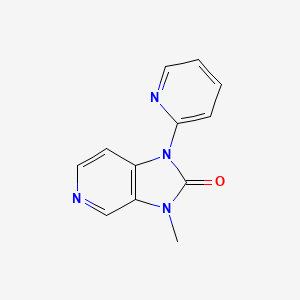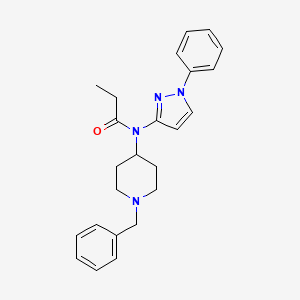
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrazole Formation: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The benzylated piperidine and the pyrazole are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide
- N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide
Uniqueness
N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is unique due to its specific combination of the piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to its analogs. The length of the propanamide chain can also influence its biological activity and interaction with molecular targets.
特性
CAS番号 |
425644-23-1 |
|---|---|
分子式 |
C24H28N4O |
分子量 |
388.5 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C24H28N4O/c1-2-24(29)28(23-15-18-27(25-23)21-11-7-4-8-12-21)22-13-16-26(17-14-22)19-20-9-5-3-6-10-20/h3-12,15,18,22H,2,13-14,16-17,19H2,1H3 |
InChIキー |
XJUIZEPFEYRBCJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3H]methoxy-PEPy](/img/structure/B15191061.png)

